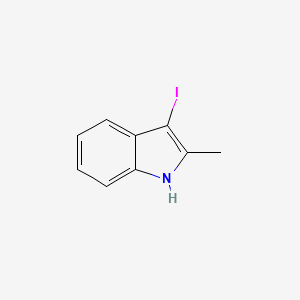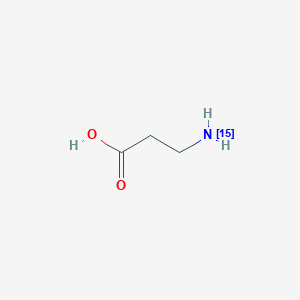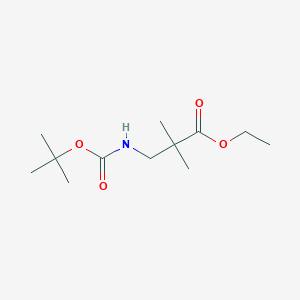![molecular formula C14H18ClN3O B3114720 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride CAS No. 2038903-24-9](/img/structure/B3114720.png)
4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride
Vue d'ensemble
Description
“4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride” is a compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles involves cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . For example, Srivastava et al. reported the synthesis of 3-aryl-5-propyl-1,2,4-oxadiazole by manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-oxadiazoles include cyclization, nucleophilic alkylation, and oxidation . For instance, the synthesis of 3-aryl-5-propyl-1,2,4-oxadiazole involves the cyclization of arylamidoxamines with n-butanal, followed by manganese dioxide mediated oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles can vary depending on the substituents in the oxadiazole ring . For instance, the compound “5 - (((5 - (4 - fluorophenyl) - 1,3,4 - oxadiazol - 2 - yl)thio)methyl) - 3 - (o - tolyl) - 1,2,4 - oxadiazol e (5f)” is a white solid with a melting point of 106.6–108.1 °C .Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis and Antimicrobial Activity
Compounds similar to 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride have been synthesized and evaluated for their antimicrobial properties. Studies show that these compounds exhibit significant antibacterial and antifungal activities (Khalid et al., 2016), (Vankadari et al., 2013), (Foks et al., 2004).
Synthesis and Evaluation as Antifungal Agents
A series of related compounds have been synthesized and evaluated for their antifungal activities, showing promising results against various fungal strains (Sangshetti & Shinde, 2011).
Butyrylcholinesterase (BChE) Inhibition
Some derivatives have been screened for their inhibitory effect on the BChE enzyme, which is crucial for understanding neurological diseases like Alzheimer's (Khalid et al., 2016).
Synthesis of Modified Aza Heterocycles
Studies have been conducted on the synthesis of new modified aza heterocycles based on 1,2,4-oxadiazoles, which have various potential applications in medicinal chemistry (Tyrkov, 2006).
Sigma‐1 Receptor Ligands
Certain derivatives have been evaluated for their potential as sigma‐1 receptor ligands, showing efficacy in neuropathic pain treatment (Cao et al., 2019).
Anticancer Agent Synthesis
Some derivatives have been synthesized and evaluated as promising anticancer agents, showing potential in inhibiting cancer cell growth (Iqbal et al., 2017), (Redda & Gangapuram, 2007).
Tubulin Inhibitor Chemotype
A new class of antiproliferative agents, including 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been discovered. These act as tubulin inhibitors and are being explored for potential use in cancer treatment (Krasavin et al., 2014).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely interact with various proteins or enzymes that are essential for the survival and replication of these pathogens.
Mode of Action
It is known that 1,2,4-oxadiazoles can interact with their targets and cause changes that inhibit the function of the target . For example, some 1,2,4-oxadiazoles have been shown to inhibit the Trypanosoma cruzi cysteine protease cruzain .
Biochemical Pathways
It is known that 1,2,4-oxadiazoles can affect various biochemical pathways depending on their targets . For example, if the target is a protease, the compound could inhibit protein degradation, affecting various downstream processes.
Result of Action
Given its potential anti-infective properties, it may inhibit the growth or replication of pathogens, leading to their eventual elimination .
Propriétés
IUPAC Name |
3-phenyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c1-2-4-12(5-3-1)14-16-13(18-17-14)10-11-6-8-15-9-7-11;/h1-5,11,15H,6-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYFICUZENWLQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=NC(=NO2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B3114640.png)




![Carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B3114677.png)





![(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride](/img/structure/B3114729.png)

